2,3-Diphenylquinoxalin-6-amine
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Overview
Description
2,3-Diphenylquinoxalin-6-amine is a compound that belongs to the quinoxaline family, characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and an amine group at the 6 position. This compound is known for its diverse applications in various fields, including optoelectronics, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxalin-6-amine typically involves the condensation of ortho-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction is carried out by heating the mixture, leading to the formation of the quinoxaline ring . Another method involves the Buchwald-Hartwig amination reaction, where a quinoxaline core is coupled with diarylamine or heterocyclic amine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent yield and purity. The use of high-temperature conditions and strong acid catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of reduced quinoxaline derivatives.
Substitution: The amine group at the 6 position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in materials science and medicinal chemistry .
Scientific Research Applications
2,3-Diphenylquinoxalin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diphenylquinoxalin-6-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Lacks the amine group at the 6 position, leading to different chemical properties and applications.
2,3-Diphenylpyrido[2,3-b]pyrazin-7-yl-phenyl-diphenyl-amine: A similar compound with a pyrido[2,3-b]pyrazine core, used in light-emitting applications.
Uniqueness: 2,3-Diphenylquinoxalin-6-amine is unique due to the presence of the amine group at the 6 position, which allows for additional chemical modifications and enhances its versatility in various applications .
Biological Activity
2,3-Diphenylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific protein interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
This compound is derived from the reduction of 6-nitro-2,3-diphenylquinoxaline. The reduction reaction typically involves converting the nitro group to an amino group, which enhances its biological activity. The compound's structure is characterized by a quinoxaline core with two phenyl groups at the 2 and 3 positions and an amino group at the 6 position.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of quinoxaline derivatives against various cancer cell lines. For instance:
- Case Study : A library of 2,3-substituted quinoxalin-6-amine analogs was synthesized and screened against breast and prostate cancer cell lines. The results indicated that certain analogs exhibited low micromolar potency, inducing apoptosis through mechanisms involving caspase activation and PARP cleavage .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with specific molecular targets, leading to the inhibition of key enzymes involved in cell proliferation and survival .
Inhibition of Protein Interactions
This compound has also been studied for its role as an inhibitor of cyclophilin J (CyPJ), a protein implicated in various cancers:
- Research Findings : Compounds derived from this compound demonstrated notable inhibition of CyPJ's peptidyl-prolyl isomerase (PPIase) activity. Among these derivatives, some showed comparable efficacy to established drugs like cyclosporine A (CsA) in inhibiting tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. A preliminary SAR analysis revealed:
- Substitution Patterns : The presence of furan substitutions at the 2 and 3 positions significantly enhances antiproliferative activity compared to other substituents .
- Optimal Linkers : The urea linker connecting the quinoxaline core to phenyl rings was found to be optimal for maintaining biological activity .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Bisfuranylquinoxalineurea | Breast Cancer | 0.5 | Induces apoptosis via caspase activation |
ZX-J-19 | Hepatocellular Carcinoma | 0.8 | Inhibits CyPJ PPIase activity |
6-Nitro derivative | Prostate Cancer | 1.5 | Disrupts cellular processes |
Properties
CAS No. |
7466-46-8 |
---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-6-amine |
InChI |
InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2 |
InChI Key |
SVPKJVZSWCOADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4 |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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